5-Chloro-3-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
5-Chloro-3-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-amino-5-chloropyrazole with ethyl acetoacetate under acidic conditions . The reaction is carried out in ethanol, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of deep eutectic solvents (DES) has been explored to provide a more environmentally benign and scalable approach . This method offers advantages such as high yield, simple work-up procedures, and a benign environment.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amino derivative of this compound .
Scientific Research Applications
5-Chloro-3-methylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-3-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This inhibition can disrupt various biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine: Similar in structure but contains a nitro group instead of a methyl group.
7-Amino-5-methylpyrazolo[1,5-a]pyrimidine: Contains an amino group at the 7-position instead of a chlorine atom.
Uniqueness
5-Chloro-3-methylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
2143554-22-5 |
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Molecular Formula |
C7H6ClN3 |
Molecular Weight |
167.59 g/mol |
IUPAC Name |
5-chloro-3-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H6ClN3/c1-5-4-9-11-3-2-6(8)10-7(5)11/h2-4H,1H3 |
InChI Key |
GUQLSEAQAKGQJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2N=C(C=CN2N=C1)Cl |
Origin of Product |
United States |
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